molecular formula C8H6F3N B12961592 2-(Trifluoromethyl)-3-vinylpyridine

2-(Trifluoromethyl)-3-vinylpyridine

Cat. No.: B12961592
M. Wt: 173.13 g/mol
InChI Key: PLTXUKKMGKBVGY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3-vinylpyridine is an organic compound that belongs to the class of fluorinated pyridines The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3-vinylpyridine can be achieved through several methods. Another method includes the use of CF3SO2Na under metal-free conditions to selectively introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The vinyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-3-vinylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3-vinylpyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The vinyl group can participate in covalent bonding with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-3-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups, which impart distinct reactivity and potential applications compared to other fluorinated pyridines. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

3-ethenyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h2-5H,1H2

InChI Key

PLTXUKKMGKBVGY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

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